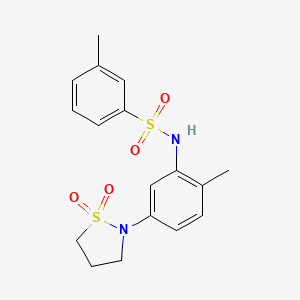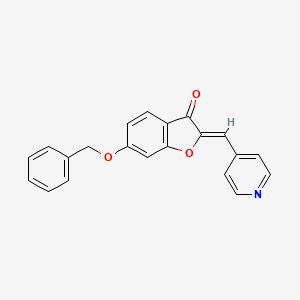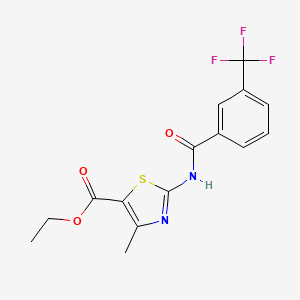
Methyl-3-(3-(4-(4-Fluorphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal-Aktivität
Die Synthese dieser Verbindung beinhaltet eine intramolekulare Cyclisierung, die eine Reihe von 6-substituierten-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinen ergibt . Diese Derivate weisen potenzielle antifungale Eigenschaften auf. Forscher haben ihre Wirksamkeit gegen Pilzpathogene untersucht, was sie zu vielversprechenden Kandidaten für die Entwicklung von Antimykotika macht.
Antitumor-Potenzial
Cinnolinderivate, einschließlich unserer interessierenden Verbindung, wurden auf ihre Antitumoraktivität untersucht . Ihre einzigartige chemische Struktur und ihre pharmakologischen Profile machen sie zu interessanten Zielobjekten für die Krebsforschung. Weitere Studien könnten ihre Wirkmechanismen und ihre potenzielle Verwendung in der Krebstherapie untersuchen.
Antibakterielle Anwendungen
Während der Schwerpunkt bisher auf den antifungalen und antitumoralen Eigenschaften lag, ist es wert, das antibakterielle Potenzial dieser Verbindung zu untersuchen. Das Vorhandensein des Piperazin-Restes deutet auf Wechselwirkungen mit bakteriellen Zielmolekülen hin, was weitere Untersuchungen rechtfertigt .
Psychoaktive Eigenschaften
Interessanterweise wurden verwandte Verbindungen, die den 3-Chlor-4-Fluorphenyl-Rest enthalten, mit Psychoaktivität in Verbindung gebracht . Obwohl diese Verbindung nicht direkt daraufhin untersucht wurde, könnte es sich lohnen, ihre Auswirkungen auf neuronale Rezeptoren und Neurotransmittersysteme zu untersuchen.
Agrochemische Anwendungen
Historisch gesehen wurden Cinnoline als Agrochemikalien verwendet . Die Untersuchung, ob unsere Verbindung pestizide oder herbizide Eigenschaften aufweist, könnte für landwirtschaftliche Anwendungen wertvoll sein.
Eigenschaften
CAS-Nummer |
946354-09-2 |
|---|---|
Molekularformel |
C23H23FN4O4S |
Molekulargewicht |
470.52 |
IUPAC-Name |
methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33) |
InChI-Schlüssel |
UKXKECPCCYAXAE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2556673.png)
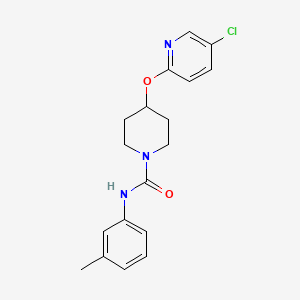
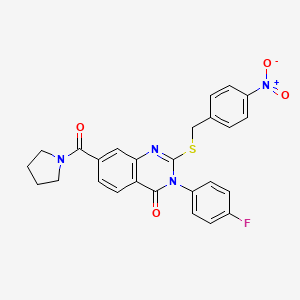

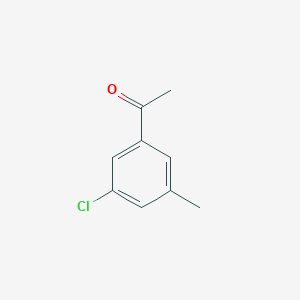


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
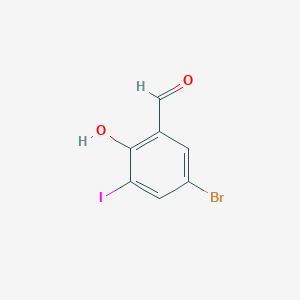

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
